molecular formula C17H16N2O B15072916 1-Methyl-2-phenethylquinazolin-4(1H)-one

1-Methyl-2-phenethylquinazolin-4(1H)-one

Cat. No.: B15072916
M. Wt: 264.32 g/mol
InChI Key: IGUSQQJXSWZGKN-UHFFFAOYSA-N
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Description

1-Methyl-2-phenethylquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit a range of pharmacological properties, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenethylquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in these reactions include:

  • Anthranilic acid
  • Phenethylamine
  • Methylating agents (e.g., methyl iodide)
  • Catalysts (e.g., acids or bases)

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve optimizing reaction conditions to maximize yield and purity. This may include:

  • High-temperature reactions
  • Use of solvents to facilitate the reaction
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenethylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acidic or basic catalysts for substitution reactions

Major Products

  • Quinazolinone N-oxides
  • Dihydroquinazolinones
  • Substituted quinazolinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenethylquinazolin-4(1H)-one depends on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4(3H)-one
  • 2-Methylquinazolin-4(3H)-one
  • 2-Phenethylquinazolin-4(3H)-one

Uniqueness

1-Methyl-2-phenethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenethyl groups may enhance its pharmacological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-methyl-2-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

IGUSQQJXSWZGKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CCC3=CC=CC=C3

Origin of Product

United States

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